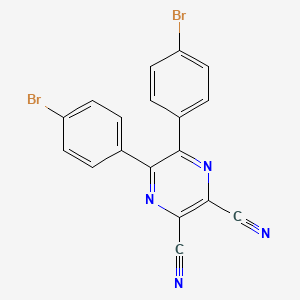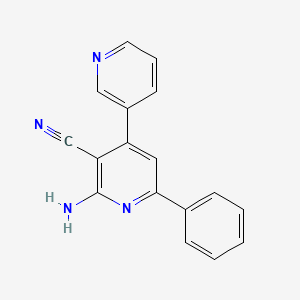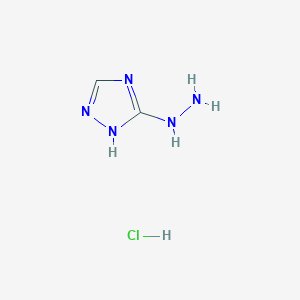
1H-1,2,4-triazol-3-ylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazol-3-ylhydrazine is a nitrogen-containing heterocyclic compound. It is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring three nitrogen atoms within a five-membered ring, imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1H-1,2,4-triazol-3-ylhydrazine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method is the reaction of hydrazine hydrate with formamide under acidic conditions, leading to the formation of the triazole ring. Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used technique for synthesizing triazole derivatives, including this compound .
Análisis De Reacciones Químicas
1H-1,2,4-Triazol-3-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted triazole derivatives.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic compounds
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazol-3-ylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is used in the design of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-triazol-3-ylhydrazine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with metal ions, enhancing its biological activity. The compound’s ability to inhibit enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
1H-1,2,4-Triazol-3-ylhydrazine is unique among triazole derivatives due to its specific substitution pattern and reactivity. Similar compounds include:
1H-1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements, exhibiting distinct chemical properties and applications.
3-Amino-1,2,4-triazole: Known for its herbicidal activity and use in the synthesis of pharmaceuticals.
1,2,4-Triazole-3-thiol: Used in the design of metal chelators and as a precursor for the synthesis of other heterocyclic compounds
Propiedades
Número CAS |
21126-64-7 |
|---|---|
Fórmula molecular |
C2H6ClN5 |
Peso molecular |
135.55 g/mol |
Nombre IUPAC |
1H-1,2,4-triazol-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H5N5.ClH/c3-6-2-4-1-5-7-2;/h1H,3H2,(H2,4,5,6,7);1H |
Clave InChI |
YJILWGALXNQXIN-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


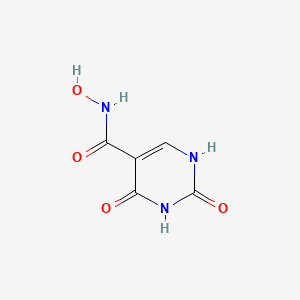
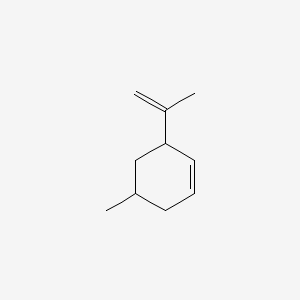
![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
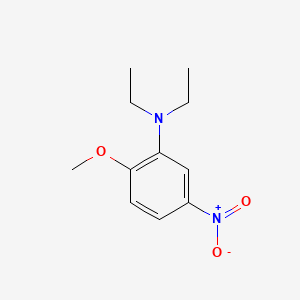
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
